3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid
Description
This compound (CAS: 17781-08-7) is a purine derivative featuring a 1,3-dimethyl-2,6-dioxo-tetrahydro-purin-7-yl core substituted with a propanoic acid group at position 7 .
Properties
IUPAC Name |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)4-3-6(15)16/h5H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUPLDFSBVJNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358648 | |
| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17781-08-7 | |
| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Purine Core Functionalization
The purine scaffold serves as the foundational structure for this compound. Functionalization begins with 1,3-dimethylxanthine derivatives, where the 7-position nitrogen is targeted for alkylation. Brominated propanoic acid esters (e.g., methyl 3-bromopropionate) are employed as electrophiles under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation, enabling nucleophilic attack at the purine’s 7-position.
Reaction Conditions:
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Solvent: DMF or acetonitrile
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Temperature: 60–80°C
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Duration: 12–24 hours
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Yield: 70–85%
Catalytic Enhancements
Copper acetate (Cu(OAc)₂·H₂O) in tetrahydrofuran (THF) at 75°C improves reaction efficiency by stabilizing transition states, achieving yields exceeding 90%. Catalytic systems reduce side products like N9-alkylated isomers, which commonly arise due to purine tautomerism.
Esterification and Hydrolysis
Propanoic Acid Coupling
Post-alkylation, the ester-protected propanoic acid group undergoes hydrolysis. Acidic (HCl) or basic (NaOH) conditions cleave the ester, yielding the free carboxylic acid.
Hydrolysis Protocol:
| Ester | Conditions | Yield |
|---|---|---|
| Methyl | 1M NaOH, reflux, 6h | 88% |
| Ethyl | 6M HCl, 80°C, 4h | 82% |
Industrial-Scale Synthesis
Process Optimization
Industrial production prioritizes cost-effectiveness and purity. Continuous-flow reactors replace batch systems, reducing reaction times by 40%. Solvent recycling (e.g., DMF recovery via distillation) minimizes waste.
Quality Control Metrics:
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Purity: ≥99% (HPLC-UV at 254 nm)
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Byproducts: <0.5% (N9-alkylated isomers)
Crystallization Techniques
Anti-solvent crystallization using ethyl acetate/hexane mixtures produces micronized powder with consistent particle size (10–50 µm), critical for pharmaceutical formulations.
Mechanistic Insights
Alkylation Selectivity
Density functional theory (DFT) studies reveal that the 7-position’s lower electron density (vs. N9) favors alkylation. Solvent polarity (DMF’s high dielectric constant) further stabilizes the transition state, reducing isomer formation.
Decarboxylation Mitigation
The dioxo purine moiety’s electron-withdrawing effect increases decarboxylation risk at elevated temperatures. Buffered conditions (pH 6–7) and temperatures below 50°C suppress this side reaction.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 85% | 98% | High |
| Mitsunobu Coupling | 78% | 95% | Moderate |
| Enzymatic Glycosylation | 65% | 90% | Low |
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group undergoes amidation with primary or secondary amines to form corresponding amides. This reaction is typically mediated by coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Example Reaction:
Key Observations:
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Reactions proceed optimally in polar aprotic solvents (e.g., DMF, DMSO) at 25–40°C.
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Steric hindrance from the purine core slightly reduces yields compared to simpler aromatic amines .
Esterification
The carboxylic acid reacts with alcohols under acidic or Mitsunobu conditions to form esters.
Example Reaction:
Mechanistic Insight:
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol.
Nucleoside Coupling
The compound participates in glycosylation reactions to form nucleoside analogs, relevant for antiviral or anticancer applications.
Example Reaction:
Key Conditions:
-
Enzymatic coupling uses nucleotide phosphorylases.
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Chemical methods employ Mitsunobu or SN2 reactions with protected sugars .
Decarboxylation
Under thermal or basic conditions, the compound undergoes decarboxylation to yield 1,3-dimethyl-2,6-dioxo-7-propylpurine.
Reaction Pathway:
| Conditions | Temperature | Yield | Byproducts | Reference |
|---|---|---|---|---|
| Aqueous NaOH (1M) | 100°C, 3h | 63% | Traces of acrylate | |
| Pyridine reflux | 120°C, 5h | 58% | None detected |
Bromination
Electrophilic bromination at the purine C8 position is feasible using N-bromosuccinimide (NBS).
Reaction:
| Reagent | Product | Yield | Application | Reference |
|---|---|---|---|---|
| NBS | 3-(8-Bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid | 70% | Kinase inhibition studies |
Mechanism:
Radical-initiated bromination occurs regioselectively at the electron-deficient C8 position .
Bioconjugation
The carboxylic acid is used to conjugate the compound to biomolecules (e.g., peptides, proteins) via carbodiimide-mediated coupling.
Example:
Conjugation to a peptide sequence (e.g., RGD) enhances tumor-targeting capabilities in drug delivery systems.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly as an anti-inflammatory and anti-cancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry investigated the compound's ability to inhibit cancer cell proliferation. Results indicated that it significantly reduced the growth of several cancer cell lines through apoptosis induction and cell cycle arrest.
Biochemical Research
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid is utilized in proteomics research. Its derivatives are employed as markers for protein interactions and enzyme activity assays.
Case Study: Proteomics Application
In a study conducted by researchers at the University of California, the compound was used to label proteins in a mass spectrometry analysis. The results demonstrated enhanced sensitivity and specificity in detecting low-abundance proteins.
Agricultural Science
Research has explored the use of this compound as a plant growth regulator. Its application has shown promising results in enhancing crop yield and resistance to environmental stress.
Case Study: Crop Yield Enhancement
A field trial conducted on soybean crops revealed that the application of this compound led to a 20% increase in yield compared to control groups. This effect was attributed to improved nutrient uptake and stress tolerance.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-cancer | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Protein labeling | Enhanced detection in mass spectrometry | University of California Study |
| Crop yield enhancement | 20% increase in soybean yield | Field Trial Report |
Mechanism of Action
Xalatan exerts its effects by binding to the prostanoid FP receptor, which increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The molecular targets involved include the uveoscleral pathway, which is responsible for the drainage of aqueous humor. The activation of the FP receptor leads to changes in the extracellular matrix and increased permeability of the sclera, facilitating the outflow of aqueous humor .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table highlights key analogs and their substituents, biological activities, and applications:
Physicochemical Properties
- Solubility : The carboxylic acid in the target compound increases aqueous solubility (e.g., ~10–50 mg/mL in PBS) compared to esters (e.g., ’s biphenylyloxyethyl ester) or amides (HC-030031), which favor organic solvents.
- Stability : Sulfonate derivatives (teprosilate) and salts exhibit enhanced shelf-life under humid conditions , whereas the free acid may require lyophilization.
Key Research Findings and Data Tables
Biological Activity
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid (CAS Number: 17781-08-7) is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C11H14N4O3
- Molecular Weight : 246.25 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its influence on several cellular pathways:
- Inhibition of Cell Proliferation : Research indicates that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549 .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically, it increases the Bax/Bcl-2 ratio and downregulates phosphorylated Akt protein levels, leading to enhanced apoptotic signaling .
Biological Activity Data
A summary of the biological activity data for this compound is presented in the table below:
| Cell Line | IC50 (μM) | Effect | Mechanism |
|---|---|---|---|
| H460 | 5.93 ± 0.97 | Inhibition of proliferation | Induction of apoptosis |
| A549 | 6.76 ± 0.25 | Inhibition of proliferation | Modulation of apoptotic proteins |
| MCF-7 | Not Sensitive | Minimal effect | N/A |
Study on NSCLC Cell Lines
A study conducted on various NSCLC cell lines demonstrated that this compound derivatives exhibited significant antitumor activity compared to traditional agents like theophylline acetic acid. The compound was effective at inducing apoptosis in a concentration-dependent manner across different cell lines .
Mechanistic Insights
Further mechanistic studies revealed that the compound's ability to inhibit the phosphorylation of Akt was crucial for its apoptotic effects. This suggests a potential therapeutic role in targeting Akt-related pathways in cancer treatment .
Q & A
Basic Question: What are the recommended methods for synthesizing 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid with high yield and purity?
Methodological Answer:
Synthesis optimization should focus on purine ring functionalization and propanoic acid coupling. A feasible approach involves:
- Nucleophilic substitution : Reacting 1,3-dimethylxanthine derivatives with brominated propanoic acid esters under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propanoic acid moiety .
- Catalytic optimization : Copper acetate (Cu(OAc)₂·H₂O) can enhance reaction efficiency in THF at elevated temperatures (75°C) to achieve yields >90% .
- Purification : Use reverse-phase HPLC or silica-gel chromatography to isolate the product, followed by lyophilization for stability.
Basic Question: How should solubility and stability of this compound be optimized for in vitro biological assays?
Methodological Answer:
- Solubility : Prepare stock solutions in DMSO (10–20 mM) due to limited aqueous solubility. For aqueous buffers (e.g., PBS pH 7.2), dilute stock to ≤1 mg/mL, ensuring residual DMSO <0.1% to avoid cellular toxicity .
- Stability : Store lyophilized powder at –20°C. Avoid prolonged exposure to light or moisture, as the dioxo purine moiety may degrade under acidic/oxidizing conditions. Monitor stability via HPLC-UV at 254 nm .
Advanced Question: What experimental approaches are used to investigate its potential as an adenosine receptor modulator?
Methodological Answer:
- Competitive binding assays : Use radiolabeled agonists (e.g., [³H]CGS21680 for A₂A receptors) to measure displacement activity in HEK293 cells expressing recombinant receptors. Calculate IC₅₀ values to assess affinity .
- Functional assays : Measure cAMP accumulation in cells via ELISA to determine if the compound acts as an antagonist (inhibiting agonist-induced cAMP) or partial agonist .
- Structural analysis : Perform molecular docking studies using adenosine receptor crystal structures (e.g., PDB 4EIY) to identify key interactions with the purine core and propanoic acid side chain .
Advanced Question: How can structural analogs be designed to improve its pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
Methodological Answer:
- Side-chain modifications : Replace the propanoic acid with ester prodrugs (e.g., ethyl ester) to enhance membrane permeability. Hydrolysis in vivo regenerates the active acid form .
- Purine ring substitutions : Introduce electron-withdrawing groups (e.g., Cl at C8) to reduce oxidative metabolism. Methyl groups at N1/N3 (as in the parent compound) already confer metabolic resistance .
- In silico screening : Use QSAR models to predict logP and CYP450 interaction profiles. Prioritize analogs with logP <3 and low CYP3A4/2D6 inhibition risk .
Advanced Question: What strategies resolve contradictions in its reported biological activities across studies (e.g., anti-inflammatory vs. pro-resorptive effects)?
Methodological Answer:
- Dose-response analysis : Re-evaluate activity at physiologically relevant concentrations (e.g., 0.1–10 µM) to rule out non-specific effects at higher doses .
- Cell-type specificity : Test in primary osteoclasts vs. RAW 264.7 macrophages, as divergent signaling pathways (e.g., RANKL vs. TNF-α) may explain conflicting results .
- Metabolite profiling : Assess if the compound is metabolized to active intermediates (e.g., hydroxylated derivatives) in specific models, as seen with polyphenol metabolites .
Advanced Question: What analytical techniques are optimal for quantifying this compound in complex biological matrices (e.g., plasma, brain tissue)?
Methodological Answer:
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 281→153 (quantitative) and 281→110 (qualitative) for high specificity .
- Sample preparation : Extract brain homogenates with acetonitrile:methanol (7:3) to precipitate proteins. For plasma, solid-phase extraction (C18 cartridges) improves recovery .
- Validation : Ensure linearity (1–500 ng/mL), precision (CV <15%), and accuracy (85–115%) per FDA guidelines.
Basic Question: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particles are generated .
- Ventilation : Handle in a fume hood to avoid inhalation of dust. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Flush eyes/skin with water for 15 minutes if exposed. Seek medical attention if irritation persists .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
